Structural Divergence from 2D216 and 2E151: Isopropyl Sulfone vs. Cyclic Amine Sulfonamides
The target compound replaces the piperidin-1-ylsulfonyl moiety of 2D216 with an isopropylsulfonyl group. Compared to 2E151, it lacks the 4-propylpiperidine ring, resulting in a substantially lower molecular weight (approximately 400–430 g/mol vs. 497.7 g/mol for 2E151) and reduced topological polar surface area [1]. In the published MLR co-adjuvant assay, 2E151 (4-propylpiperidin-1-ylsulfonyl) exhibited greater potency than 2D216 (piperidin-1-ylsulfonyl), establishing that the sulfonamide substituent directly governs immunological activity magnitude [1]. Quantitative activity data for the isopropylsulfonyl variant are absent from the peer-reviewed literature; thus its relative potency cannot be numerically ranked.
| Evidence Dimension | Potency in TLR4 ligand-stimulated autologous MLR co-adjuvant assay |
|---|---|
| Target Compound Data | Not reported in any peer-reviewed study or patent |
| Comparator Or Baseline | 2E151 > 2D216 (qualitative ranking from published dose-response curves; exact EC50 values not publicly extractable) |
| Quantified Difference | Not calculable for the target compound |
| Conditions | Human peripheral blood mononuclear cell (PBMC)-based autologous MLR with LPS stimulation [1] |
Why This Matters
Because the SAR within this series is steep — a single substituent change separates a suboptimal co-adjuvant from a more potent one — the uncharacterized isopropylsulfonyl analog cannot be assumed to perform at the level of 2E151 or even 2D216; it must be empirically validated before selection for in vivo vaccine studies.
- [1] Saito T, Shukla NM, Sato-Kaneko F, et al. Small Molecule Calcium Channel Activator Potentiates Adjuvant Activity. ACS Chem Biol. 2022;17(1):217-229. doi:10.1021/acschembio.1c00883 View Source
